Ethyl 2,6-dimethylbenzoylformate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2,6-dimethylbenzoylformate involves several stages . The first stage involves the reaction of 2,6-dimethyl-1-chlorobenzene with lithium in diethyl ether at 3 - 6 degrees Celsius . The second stage involves the reaction with copper(l) cyanide in tetrahydrofuran and diethyl ether at temperatures between -80 and -25 degrees Celsius for approximately 0.416667 hours . The third stage involves the reaction with Ethyl oxalyl chloride in tetrahydrofuran and diethyl ether at -80 degrees Celsius .
Molecular Structure Analysis
The molecular structure of Ethyl 2,6-dimethylbenzoylformate is represented by the formula C12H14O3 . The molecular weight of the compound is 206.24 g/mol .
Physical And Chemical Properties Analysis
Ethyl 2,6-dimethylbenzoylformate is a compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is typically stored at room temperature in an inert atmosphere . The physical form of the compound can be either liquid or solid .
Scientific Research Applications
Chemical Reactions and Complex Formation
Ethyl 2,6-dimethylbenzoylformate is a compound that has been utilized in various chemical reactions and complex formations. For instance, it has been involved in rhodium-mediated C–C bond activation processes. In one study, similar compounds underwent rhodium-assisted C–C bond activation, leading to the elimination or migration of alkyl groups, which is indicative of its potential reactivity in complex formations involving transition metals (Baksi et al., 2007).
Pharmacokinetics and Antitumor Activity
Compounds structurally related to Ethyl 2,6-dimethylbenzoylformate have been studied for their pharmacokinetics and antitumor activity. For example, a series of compounds where the 2-methyl group was replaced by other alkyl groups showed varying pharmacokinetic properties and antitumor activities, highlighting the importance of alkyl substituents on the biological efficacy of these compounds (Lukka et al., 2012).
Novel Synthesis Pathways
Ethyl 2,6-dimethylbenzoylformate and similar compounds have been used as key intermediates in the synthesis of various heterocyclic compounds. For example, ethyl 2-cyano-4-oxo-2-(2-oxo-2-arylethyl)-4-aryl-butanoates reacted with ammonium acetate to produce ethyl 2,6-diarylisonicotinates, leading to novel β-oxoalkanonitriles, which further reacted to yield pyridyl aminopyrazoles and aminoisoxazoles, showcasing the compound's versatility in organic synthesis (Riyadh et al., 2008).
Antifungal and Cytotoxic Activities
Ethyl 2,6-dimethylbenzoylformate and related compounds have been explored for their bioactive properties, such as antifungal and cytotoxic activities. In one study, new metabolites isolated from an endophytic fungus showed significant antifungal activity against phytopathogenic fungi and cytotoxicity against human cancer cell lines, suggesting potential applications in developing new antifungal and anticancer agents (Silva et al., 2005).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORNSGMLNZETAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641290 | |
Record name | Ethyl (2,6-dimethylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dimethylbenzoylformate | |
CAS RN |
698392-47-1 | |
Record name | Ethyl (2,6-dimethylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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